

# Application Note: Development of a Competitive ELISA for Tetracosactide Acetate Detection

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## Compound of Interest

Compound Name: Tetracosactide acetate

Cat. No.: B15618549

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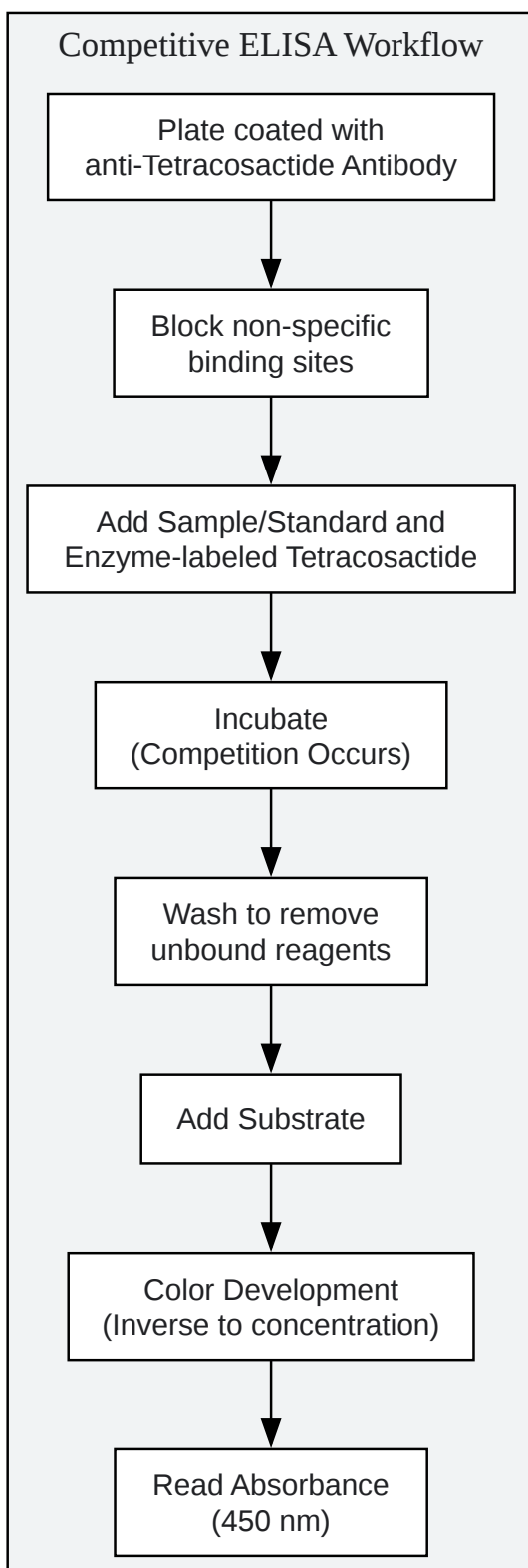
For Researchers, Scientists, and Drug Development Professionals

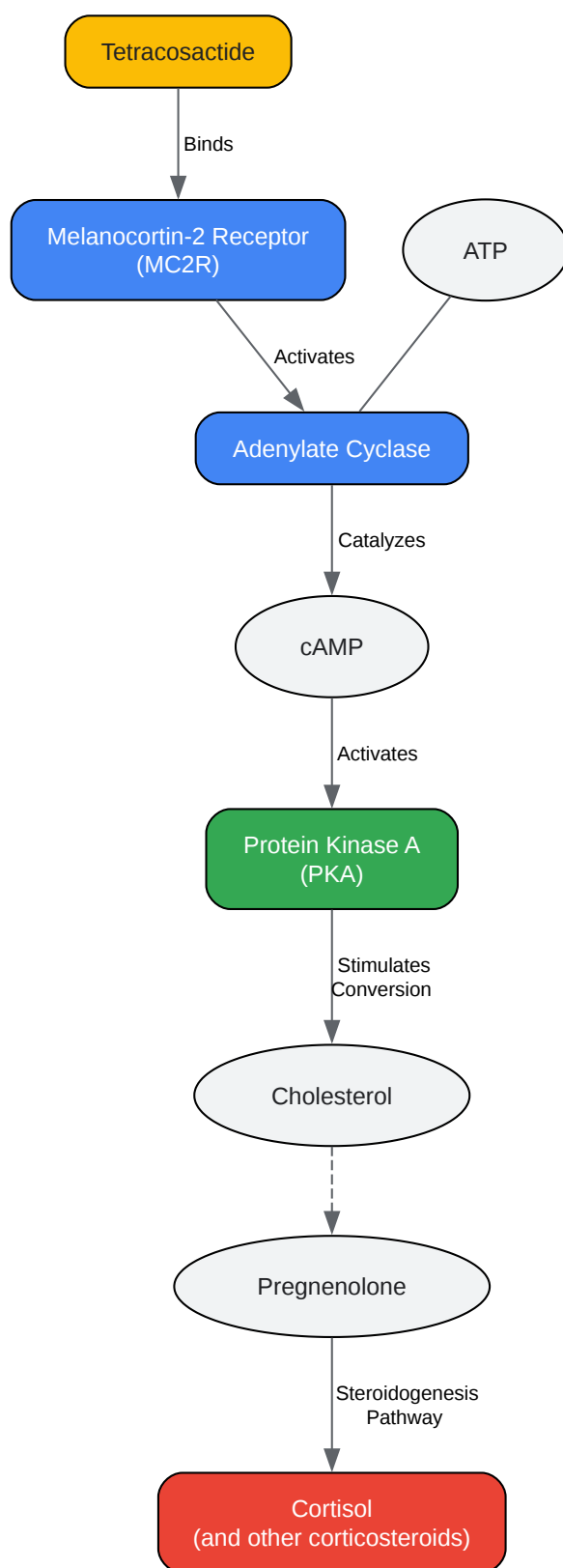
## Introduction

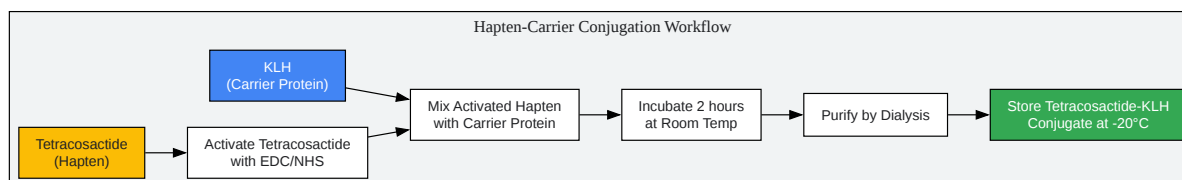
**Tetracosactide acetate** is a synthetic polypeptide that consists of the first 24 amino acids of the natural adrenocorticotrophic hormone (ACTH).[1][2] It is primarily used as a diagnostic agent to assess adrenocortical function and for therapeutic purposes in certain autoimmune and inflammatory conditions.[2][3] Tetracosactide stimulates the adrenal cortex to produce and release corticosteroids, including cortisol.[4][5] Given its therapeutic use and potential for misuse as a doping agent in sports, a sensitive and specific method for its detection is crucial.[1][6] This document outlines the development and protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of **Tetracosactide acetate** in biological samples.

## Principle of the Assay

This immunoassay is a competitive ELISA designed for the detection of a small molecule (hapten). The principle relies on the competition between the Tetracosactide in the sample and a fixed amount of enzyme-labeled Tetracosactide for a limited number of binding sites on a specific antibody coated onto a microplate. As the concentration of Tetracosactide in the sample increases, the amount of enzyme-labeled Tetracosactide that binds to the antibody decreases. The resulting color intensity after the addition of a substrate is therefore inversely proportional to the concentration of Tetracosactide in the sample.







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## References

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